Diphenhydramine N-glucuronide

説明

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[2-benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO7/c1-24(2,22-19(27)17(25)18(26)21(31-22)23(28)29)13-14-30-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-22,25-27H,13-14H2,1-2H3/t17-,18-,19+,21-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIGZXXQYIJBLR-WJJPVSRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

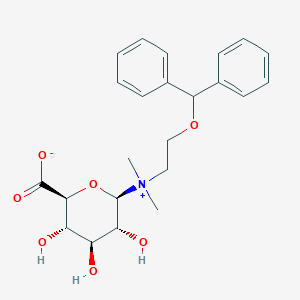

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701128315 |

Source

|

| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701128315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137908-78-2 |

Source

|

| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137908-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenhydramine N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137908782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701128315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Diphenhydramine N-glucuronide

Executive Summary: Diphenhydramine, a widely used first-generation antihistamine, undergoes extensive metabolism in the liver, with a key pathway being the formation of Diphenhydramine N-glucuronide.[1][2][3] This quaternary ammonium conjugate is formed through the action of UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A4 and UGT2B10 in humans.[4] The production of pure, structurally confirmed Diphenhydramine N-glucuronide is crucial for its use as an analytical reference standard in drug metabolism, pharmacokinetic (DMPK), and toxicology studies. This guide provides an in-depth exploration of the primary methodologies for synthesizing and characterizing this important metabolite. We detail both a biomimetic enzymatic approach using liver microsomes and a classic chemical synthesis via the Koenigs-Knorr reaction. Furthermore, this document outlines comprehensive protocols for purification and rigorous structural elucidation using mass spectrometry and nuclear magnetic resonance spectroscopy, providing researchers with the necessary framework to produce and validate this critical research tool.

Introduction and Significance

Diphenhydramine: A Brief Overview

Diphenhydramine is a first-generation H1 receptor antagonist with anticholinergic, antiemetic, sedative, and antitussive properties.[1][5][6] Due to its ability to cross the blood-brain barrier, it is well-known for its sedative effects.[3] Following administration, diphenhydramine is rapidly and extensively metabolized, primarily in the liver, with very little of the parent drug excreted unchanged.[1][3] Its metabolic pathways include N-demethylation and the formation of conjugated metabolites.[2][3]

The Role of Glucuronidation in Drug Metabolism

Glucuronidation is a major Phase II metabolic pathway that facilitates the elimination of xenobiotics and endogenous compounds.[7][8] This process, catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes, involves the covalent attachment of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a suitable functional group on the substrate.[9][10] This conjugation significantly increases the hydrophilicity of the molecule, promoting its excretion via urine or bile.[10][11]

Diphenhydramine N-glucuronide: A Quaternary Ammonium Metabolite

The tertiary amine of diphenhydramine serves as a site for direct glucuronidation, forming a stable quaternary ammonium N-glucuronide.[12] This represents a significant metabolic route for the drug.[12][13] Unlike O- or acyl glucuronides, which can sometimes be reactive, N-glucuronides of tertiary amines are generally considered stable detoxification products. The formation of this metabolite is a direct result of catalysis by specific UGT isoforms.[4]

Rationale for Synthesis: The Need for Authentic Reference Standards

In drug development, regulatory agencies require the identification and characterization of all significant human metabolites of a new drug candidate. To accurately quantify these metabolites in biological matrices and assess their potential pharmacological or toxicological activity, the availability of pure, structurally confirmed analytical standards is essential.[4][14] Synthesizing Diphenhydramine N-glucuronide provides this critical reference material for metabolite identification (MetID), enabling researchers to develop and validate bioanalytical methods and conduct further safety assessments.

Synthesis Strategies

The synthesis of Diphenhydramine N-glucuronide can be approached from two distinct perspectives: a biomimetic enzymatic route that replicates the metabolic process, or a classic organic chemistry approach.

Enzymatic Synthesis: A Biomimetic Approach

This method utilizes the same biological machinery the body uses for glucuronidation, offering high specificity and mild reaction conditions. The primary catalysts are UGT enzymes, which can be sourced from recombinant systems or, more commonly, from subcellular fractions of liver tissue, such as microsomes, which are rich in these enzymes.[14][15]

Expertise & Causality: The choice of liver microsomes (e.g., human liver microsomes, HLM) as the enzyme source directly mimics the primary site of metabolism. The reaction's success is critically dependent on the presence of the essential cofactor, UDPGA, which provides the glucuronic acid moiety.[9] Including a pore-forming agent like alamethicin is a field-proven technique to disrupt the microsomal membrane, ensuring UDPGA has unrestricted access to the UGT active sites within the lumen of the endoplasmic reticulum. Controls lacking either the substrate or the cofactor are included to validate that product formation is indeed the result of the intended enzymatic reaction.

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 100 mM stock solution of Diphenhydramine in methanol.

-

Prepare a 100 mM stock solution of UDPGA in water.

-

Prepare a 5 mg/mL stock solution of alamethicin in ethanol.

-

Thaw pooled Human Liver Microsomes (HLM) on ice.

-

-

Reaction Incubation:

-

In a microcentrifuge tube, combine the following on ice:

-

Potassium Phosphate Buffer (100 mM, pH 7.4) to a final volume of 1 mL.

-

Magnesium Chloride (MgCl₂) to a final concentration of 5 mM.

-

Alamethicin to a final concentration of 25 µg/mL.

-

Human Liver Microsomes to a final concentration of 1 mg/mL.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Add Diphenhydramine to a final concentration of 1 mM.

-

Initiate the reaction by adding UDPGA to a final concentration of 5 mM.

-

-

Reaction Progression and Termination:

-

Incubate the reaction mixture at 37°C in a shaking water bath for 4-6 hours.

-

Terminate the reaction by adding 1 mL of ice-cold acetonitrile containing 1% formic acid to precipitate the microsomal proteins.

-

Vortex the mixture thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for purification.

-

Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a cornerstone of glycosylation chemistry and a viable, albeit more complex, method for synthesizing glucuronides.[16][17] The reaction involves the coupling of a glycosyl halide donor with an alcohol (or in this case, a tertiary amine) in the presence of a heavy metal salt promoter.[18]

Expertise & Causality: This reaction proceeds via an Sₙ2-like mechanism. The glycosyl donor, typically methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, is activated by a promoter like cadmium or silver carbonate.[19] The promoter coordinates to the bromide, facilitating its departure and the formation of an oxocarbenium ion intermediate. The neighboring acetyl group at the C2 position provides anchimeric assistance, directing the incoming nucleophile (Diphenhydramine) to attack from the opposite face, resulting in the desired β-anomer with a 1,2-trans configuration.[17] The reaction is performed under anhydrous conditions to prevent hydrolysis of the reactive glycosyl donor. Subsequent deprotection (saponification) is required to remove the acetyl and methyl ester protecting groups to yield the final product.

-

Glycosylation Reaction:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add Diphenhydramine (1 equivalent) and anhydrous dichloromethane.

-

Add freshly dried cadmium carbonate (CdCO₃) (2 equivalents) as the promoter.[19]

-

Stir the suspension vigorously.

-

In a separate flask, dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 equivalents) in anhydrous dichloromethane.

-

Add the glycosyl bromide solution dropwise to the Diphenhydramine suspension at room temperature over 30 minutes.

-

Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

-

-

Work-up and Isolation of Protected Intermediate:

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the cadmium salts.

-

Wash the Celite pad with additional dichloromethane.

-

Combine the filtrates and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected glucuronide.

-

-

Deprotection:

-

Dissolve the crude intermediate in a mixture of methanol and water.

-

Cool the solution in an ice bath and add a 1 M solution of lithium hydroxide (LiOH) (4 equivalents).

-

Stir the reaction at 0°C to room temperature until saponification of the esters is complete (monitor by LC-MS).

-

Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Dowex 50W-X8) to a pH of ~7.

-

Filter off the resin and concentrate the filtrate in vacuo to obtain the crude Diphenhydramine N-glucuronide.

-

Comparison of Synthesis Methods

| Feature | Enzymatic Synthesis | Chemical Synthesis (Koenigs-Knorr) |

| Specificity | High (UGT-specific) | Lower (potential for side reactions) |

| Stereoselectivity | Excellent (produces natural β-anomer) | Good (typically β-anomer due to anchimeric assistance)[17] |

| Reaction Conditions | Mild (Physiological pH, 37°C) | Harsher (Anhydrous, heavy metal salts) |

| Protecting Groups | Not required | Required (multi-step process) |

| Scalability | Limited by enzyme/cofactor cost | More readily scalable |

| Yield | Often lower, suitable for analytical scale | Potentially higher, but can be variable[15][20] |

| Purification | Simpler (protein precipitation) | More complex (removal of promoter and by-products) |

Purification and Isolation

Regardless of the synthetic route, purification is a mandatory step to isolate the target compound from starting materials, by-products, and reaction media components. A multi-step approach combining Solid-Phase Extraction (SPE) and Preparative High-Performance Liquid Chromatography (HPLC) is a robust strategy.

-

Solid-Phase Extraction (SPE):

-

Purpose: A preliminary clean-up and concentration step.

-

Method:

-

Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol, followed by water.

-

Load the supernatant (from enzymatic synthesis) or the neutralized crude product (from chemical synthesis) onto the cartridge. The quaternary amine of the product will bind to the cation exchange resin.

-

Wash the cartridge with an acidic aqueous solution (e.g., 2% formic acid in water) to remove neutral and acidic impurities.

-

Wash with methanol to remove non-polar impurities.

-

Elute the product with a basic organic solution (e.g., 5% ammonium hydroxide in methanol).

-

-

Outcome: A concentrated, partially purified eluate.

-

-

Preparative HPLC:

-

Purpose: High-resolution separation to achieve >95% purity.

-

Method:

-

Concentrate the SPE eluate to dryness and reconstitute in the mobile phase.

-

Inject the sample onto a preparative C18 HPLC column.

-

Use a gradient elution method, for example:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% to 40% B over 30 minutes.

-

-

Monitor the elution profile using a UV detector (e.g., at 220 nm) and/or a mass spectrometer.

-

-

Outcome: Collect fractions corresponding to the product peak. Pool the pure fractions, concentrate under reduced pressure, and lyophilize to obtain the final product as a solid.

-

Structural Characterization and Validation

Rigorous analytical characterization is required to unequivocally confirm the identity and purity of the synthesized compound.

Mass Spectrometry (MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the primary tool for confirming the molecular weight and obtaining structural information through fragmentation.

Expertise & Causality: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the confident determination of the elemental composition. The expected protonated molecule [M+H]⁺ is a key identifier. Tandem MS (MS/MS) involves isolating this precursor ion and fragmenting it. For Diphenhydramine N-glucuronide, the most predictable fragmentation is the neutral loss of the glucuronic acid moiety (176 Da), yielding the parent diphenhydramine ion (m/z 256). A further characteristic fragment is the benzhydryl cation at m/z 167, which is a hallmark of the diphenhydramine structure.[21][22]

| Parameter | Expected Value | Source |

| Molecular Formula | C₂₃H₂₉NO₇ | [23] |

| Monoisotopic Mass | 431.1944 | [23] |

| Precursor Ion [M+H]⁺ | 432.2016 | [24] |

| Key MS/MS Fragment 1 | m/z 256.1672 (Diphenhydramine) | [24] |

| Key MS/MS Fragment 2 | m/z 167.0839 (Benzhydryl cation) | [24] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive proof of structure by detailing the chemical environment of each proton and carbon atom.

Expertise & Causality: ¹H NMR is particularly informative. The formation of the glycosidic bond to the nitrogen atom results in a downfield shift of the protons on the carbons adjacent to the nitrogen (the N-methyl and N-methylene protons) compared to the parent drug. The most diagnostic signal is the anomeric proton (H-1') of the glucuronic acid moiety, which typically appears as a doublet around 5.0-5.5 ppm with a coupling constant (³J) of ~8-9 Hz, confirming the β-configuration. ¹³C NMR will show the presence of the six additional carbons from the glucuronide moiety, including the characteristic anomeric carbon (C-1') signal around 95-100 ppm and the carboxyl carbon (C-6') around 170-175 ppm.

| Proton Signal | Parent Diphenhydramine (Approx. δ) | Expected N-glucuronide (Approx. δ) | Rationale for Shift |

| Aromatic (10H) | 7.2 - 7.5 ppm | 7.3 - 7.6 ppm | Minor change |

| CH-O (1H) | ~5.3 ppm | ~5.4 ppm | Minor change |

| CH₂-O (2H) | ~4.1 ppm | ~4.2 ppm | Minor change |

| CH₂-N (2H) | ~2.7 ppm | ~3.5 ppm (Downfield) | Quaternization of Nitrogen |

| N-(CH₃)₂ (6H) | ~2.3 ppm | ~3.1 ppm (Downfield) | Quaternization of Nitrogen |

| Anomeric H-1' (1H) | N/A | ~5.2 ppm (Doublet, J ≈ 8 Hz) | New signal, confirms β-linkage |

Conclusion

The successful synthesis and characterization of Diphenhydramine N-glucuronide are achievable through both enzymatic and chemical routes. The enzymatic approach offers a highly specific, biomimetic synthesis ideal for producing analytical-scale quantities with high purity. In contrast, chemical synthesis via the Koenigs-Knorr reaction, while more complex, provides a pathway for larger-scale production. The choice of method depends on the specific needs of the research, including scale, available resources, and desired purity. In all cases, rigorous purification followed by comprehensive characterization using a combination of mass spectrometry and NMR spectroscopy is non-negotiable to ensure the production of a validated, reliable reference standard essential for advancing drug development and safety studies.

References

Click to expand

- Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. (2019). J Agric Food Chem, 67(22), 6275-6284.

- Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Int J Biochem Cell Biol, 45(6), 1121-32.

- Al-Sabbagh, R., & Al-Ani, B. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals (Basel), 15(11), 1361.

- The UDP-glucuronosyltransferases: Their role in drug metabolism and etoxific

- Bicudo, N. H., et al. (2019). UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. Curr Drug Metab, 20(9), 707-717.

- Wienkers, L. C., & Hutzler, M. D. (2005). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Current Protocols in Toxicology.

- Stachulski, A. V., et al. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides.

- Diphenhydramine-N-glucuronide. (n.d.). PubChem.

- Wang, C. Y., & Lee, M. S. (1981). Synthesis of N-glucuronides of carcinogenic N-hydroxyarylamines. Carcinogenesis, 2(11), 1145-1147.

- Late-stage Synthesis of N-glucuronide Metabolites. (n.d.). Hypha Discovery.

- Facilitating drug synthesis, development and detection: the enzymatic synthesis of beta-glucuronides. (n.d.).

- Fischer, D., & Breyer-Pfaff, U. (1997). Variability of diphenhydramine N-glucuronidation in healthy subjects. Eur J Drug Metab Pharmacokinet, 22(2), 151-4.

- Diphenhydramine. (n.d.). PubChem.

- Glucuronides from metabolites to medicines: A survey of the in vivo generation, chemical synthesis and properties of glucuronides. (2013).

- Luu, K., et al. (2007). Enzyme-assisted synthesis and characterization of glucuronide conjugates of neuroactive steroids. Steroids, 72(4), 386-95.

- Jefferies, P. R., et al. (2010). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. Bioorg Med Chem, 18(9), 3046-51.

- St. Peter, J. V., & Ruelius, H. W. (1986). Synthesis and Identification of the N-glucuronides of Norgallopamil and Norverapamil, Unusual Metabolites of Gallopamil and Verapamil. Drug Metab Dispos, 14(5), 583-9.

- Glucuronidations using the Koenigs-Knorr procedure. (n.d.).

- Marzaro, G., et al. (2013). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 18(9), 11046-87.

- What is the metabolism of Diphenhydramine (Benadryl)? (2025). Dr.Oracle.

- Koenigs–Knorr reaction. (n.d.). Wikipedia.

- Metabolic disposition of diphenhydramine. (n.d.). Semantic Scholar.

- Koenig–Knorr glycosidation. (n.d.).

- Diphenhydramine (Benadryl). (n.d.). SlideShare.

- Panitchpakdi, M., et al. (2022). Non-invasive skin sampling detects systemically administered drugs in humans. PLoS One, 17(7), e0271794.

- Showing metabocard for Diphenhydramine N-glucuronide (HMDB0060897). (n.d.).

- SYNTHESIS OF DIPHENHYDRAMINE | H1 ANTAGONIST | MEDICINAL CHEMISTRY. (2019). YouTube.

- Quantification of conjugated metabolites of drugs in biological matrices after the hydrolysis with β-glucuronidase and sufatase: a review of bio-analytical methods. (2013).

- Rao, P. N. (1971). Steroid conjugates. VI. Improved Koenigs--Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst. The Journal of Organic Chemistry, 36(17), 2426-2427.

- Diphenhydramine N-Beta-D-Glucuronide. (n.d.). LGC Standards.

- Diphenhydramine-M (HO- glucuronide) isomer-1. (n.d.). SpectraBase.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001927). (n.d.).

- Purification and characterization of a β-glucuronidase from Aspergillus niger. (2018).

- Beta-Glucuronidase in the Hydrolysis of Glucuronide-Drug Conjug

- Mass spectra of diphenhydramine. (n.d.).

- Synthesis and Psychoanaleptic Properties of New Compounds Structurally Related to Diphenhydramine. (n.d.). Journal of Medicinal Chemistry.

- Dilute and Shoot with MS Beta-Glucuronidase Automation-ready Hydrolysis Mix! (2022). YouTube.

- Diphenhydramine N-Glucuronide. (n.d.). Labmix24.

- Diphenhydramine and Impurities. (n.d.). BOC Sciences.

- DIPHENHYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020).

- Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. (2020). MDPI.

- X-Ray crystallography studies and CP-MAS 13C NMR spectroscopy on the solid-state stereochemistry of diphenhydramine hydrochloride, an antihistaminic drug. (1998). RSC Publishing.

- Preparation method of diphenhydramine. (2013).

- Diphenhydramine Hydrochloride(147-24-0) 13C NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. people.ucsc.edu [people.ucsc.edu]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. youtube.com [youtube.com]

- 6. DIPHENHYYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic disposition of diphenhydramine | Semantic Scholar [semanticscholar.org]

- 14. Enzyme-assisted synthesis and characterization of glucuronide conjugates of neuroactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 21. escholarship.org [escholarship.org]

- 22. researchgate.net [researchgate.net]

- 23. Diphenhydramine N-Beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 24. Diphenhydramine-N-glucuronide | C23H30NO7+ | CID 131769988 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Diphenhydramine N-glucuronide: Structure, Properties, and Analysis

This guide provides a comprehensive technical overview of diphenhydramine N-glucuronide, a primary metabolite of the first-generation antihistamine, diphenhydramine. Intended for researchers, scientists, and professionals in drug development, this document delves into the metabolite's chemical structure, physicochemical properties, metabolic pathway, and analytical quantification, grounding all information in established scientific principles and methodologies.

Introduction: The Metabolic Fate of Diphenhydramine

Diphenhydramine, widely known by its brand name Benadryl®, is a first-generation H1 receptor antagonist with pronounced sedative, antiemetic, and anticholinergic effects.[1][2] Its therapeutic and side-effect profiles are intrinsically linked to its metabolism, which is extensive and primarily occurs in the liver.[3][4] The cytochrome P450 system, particularly CYP2D6, initiates metabolism through N-demethylation.[4][5] However, a crucial pathway for the clearance of diphenhydramine is phase II conjugation, specifically direct glucuronidation at its tertiary amino group, which results in the formation of a quaternary ammonium glucuronide known as diphenhydramine N-glucuronide.[6][7] This process significantly increases the water solubility of the parent compound, facilitating its excretion from the body.[8] Understanding the properties and quantification of this major metabolite is therefore essential for a complete pharmacokinetic and toxicological assessment of diphenhydramine.

Chemical Structure and Identification

Diphenhydramine N-glucuronide is a quaternary ammonium-linked glucuronide. The glucuronic acid moiety is attached to the tertiary amine of the diphenhydramine molecule.

-

Chemical Name: 2-benzhydryloxyethyl-[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethylazanium[9]

-

Canonical SMILES: C(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O[10]

-

InChI Key: OAIGZXXQYIJBLR-VAUIJEFBSA-O

The formation of this quaternary ammonium conjugate is a notable metabolic pathway for tertiary amines. From an analytical perspective, the permanent positive charge on the nitrogen atom influences its chromatographic behavior and mass spectrometric fragmentation, which are key considerations in developing robust bioanalytical methods.

Physicochemical Properties

The physicochemical properties of diphenhydramine N-glucuronide are critical for designing extraction and analytical procedures. The addition of the glucuronic acid group drastically alters the properties of the parent diphenhydramine molecule.

| Property | Value | Source |

| Molecular Weight | 431.49 g/mol | [11] |

| Exact Mass | 431.19440226 | [10] |

| Melting Point | >114°C (decomposes) | [10] |

| Solubility | Slightly soluble in methanol and water | [10] |

| XLogP3 | 2.1 | [10] |

| Hydrogen Bond Donor Count | 3 | [10] |

| Hydrogen Bond Acceptor Count | 7 | [10] |

| Topological Polar Surface Area | 119.28 Ų | [10] |

The increased polarity and water solubility compared to the parent drug (diphenhydramine LogP ≈ 3.27) are evident.[1] This has direct implications for its biological distribution and renal clearance. The hygroscopic nature and preference for freezer storage under an inert atmosphere highlight its relative instability, which must be accounted for during sample handling and storage.[10]

Metabolic Pathway: The Role of UGTs

The biotransformation of diphenhydramine to its N-glucuronide is a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[12] These enzymes facilitate the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the substrate.[8]

Recent research has identified that human UGT2B10 is a key enzyme responsible for the N-glucuronidation of diphenhydramine.[13] UGT2B10 exhibits a preference for tertiary amines and demonstrates higher affinity and clearance for diphenhydramine compared to other UGT isoforms like UGT1A3 and UGT1A4.[13] This enzymatic specificity underscores the importance of considering specific UGT activities when evaluating drug metabolism and potential drug-drug interactions.

Sources

- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. people.ucsc.edu [people.ucsc.edu]

- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic disposition of diphenhydramine | Semantic Scholar [semanticscholar.org]

- 8. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diphenhydramine-N-glucuronide | C23H30NO7+ | CID 131769988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. labmix24.com [labmix24.com]

- 12. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Generation of Diphenhydramine N-glucuronide

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals on the in vitro generation of Diphenhydramine N-glucuronide. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Metabolic Fate of Diphenhydramine

Diphenhydramine, a first-generation antihistamine, undergoes extensive metabolism in the liver.[1][2][3] While Phase I metabolism, primarily N-demethylation by cytochrome P450 enzymes like CYP2D6, is a significant pathway, Phase II conjugation reactions also play a crucial role in its clearance and detoxification.[1][2] One such key Phase II biotransformation is N-glucuronidation, where the tertiary amine group of diphenhydramine is directly conjugated with glucuronic acid, forming a quaternary ammonium glucuronide.[4][5] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compound, facilitating its renal excretion.[6][7] Understanding the in vitro generation of this metabolite is critical for comprehending its drug-drug interaction potential and inter-individual variability in metabolism.[4]

The Enzymatic Machinery: UDP-Glucuronosyltransferases (UGTs)

The UGT superfamily of enzymes is central to the glucuronidation of a vast array of xenobiotics and endogenous compounds.[7][8] These membrane-bound enzymes, located within the endoplasmic reticulum, catalyze the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate.[6][9]

For Diphenhydramine N-glucuronidation, specific UGT isoforms exhibit catalytic activity. Research has demonstrated that while multiple UGTs might play a role, UGT2B10 is a key enzyme with a high affinity and clearance for the N-glucuronidation of diphenhydramine.[10] UGT1A4 and UGT1A3 have also been implicated, though with lower efficiency compared to UGT2B10.[10] Therefore, for targeted in vitro studies, recombinant UGT2B10 is an excellent choice, while pooled human liver microsomes (HLMs) provide a more holistic view of hepatic metabolism.

Metabolic Pathway of Diphenhydramine N-glucuronidation

Caption: Metabolic pathway of Diphenhydramine to its N-glucuronide metabolite.

Experimental Design and Protocols

The successful in vitro generation of Diphenhydramine N-glucuronide hinges on a well-designed experiment with optimized conditions. The following sections provide detailed protocols using both recombinant UGTs and human liver microsomes.

Materials and Reagents

| Reagent/Material | Recommended Source | Rationale |

| Diphenhydramine | Sigma-Aldrich | High purity substrate is essential for accurate kinetics. |

| Recombinant Human UGT2B10 | Corning, Sekisui XenoTech | Provides isoform-specific catalytic activity. |

| Pooled Human Liver Microsomes (HLMs) | Corning, Sekisui XenoTech | Represents the average metabolic activity of a population. |

| UDPGA, Trisodium Salt | Sigma-Aldrich | The essential cofactor for the glucuronidation reaction. |

| Alamethicin | Sigma-Aldrich | A pore-forming peptide to overcome latency of UGTs in microsomes.[9] |

| Tris-HCl Buffer | Thermo Fisher Scientific | Maintains a stable pH for optimal enzyme activity. |

| Magnesium Chloride (MgCl2) | Sigma-Aldrich | An important cofactor for UGT activity. |

| Acetonitrile (LC-MS Grade) | Fisher Scientific | For quenching the reaction and protein precipitation. |

| Formic Acid (LC-MS Grade) | Fisher Scientific | Acidifies the mobile phase for better chromatographic separation. |

Experimental Workflow

Caption: General workflow for the in vitro generation of Diphenhydramine N-glucuronide.

Detailed Protocol for In Vitro Incubation

This protocol is designed for a final incubation volume of 200 µL. All incubations should be performed in duplicate or triplicate.

-

Preparation of Reagents:

-

1M Tris-HCl (pH 7.4): Prepare and store at 4°C.

-

1M MgCl2: Prepare and store at 4°C.

-

5 mg/mL Alamethicin in Ethanol: Prepare and store at -20°C.

-

100 mM Diphenhydramine in DMSO: Prepare a stock solution and store at -20°C. Further dilute in buffer for working solutions.

-

100 mM UDPGA in Water: Prepare fresh before each experiment.

-

-

Incubation Mix Preparation (on ice):

-

In a microcentrifuge tube, combine the following:

-

Tris-HCl (1M): 10 µL (Final concentration: 50 mM)

-

MgCl2 (1M): 2 µL (Final concentration: 10 mM)

-

Recombinant UGT2B10 (e.g., 1 mg/mL stock) or HLM (e.g., 20 mg/mL stock): Adjust volume for a final protein concentration of 0.1-0.5 mg/mL.

-

Alamethicin (5 mg/mL): 2 µL (Final concentration: 50 µg/mg protein)

-

Diphenhydramine working solution: Adjust volume for desired final concentration (e.g., 1-100 µM).

-

Nuclease-free water: To bring the volume to 180 µL.

-

-

-

Pre-incubation:

-

Vortex the tubes gently and pre-incubate at 37°C for 5 minutes in a shaking water bath. This allows the alamethicin to permeabilize the microsomal vesicles and the enzyme to reach the optimal temperature.

-

-

Reaction Initiation:

-

Start the reaction by adding 20 µL of 10 mM UDPGA (Final concentration: 1 mM).

-

Vortex gently to mix.

-

-

Incubation:

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes) in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination:

-

Stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the matrix).

-

Vortex vigorously to precipitate the protein.

-

-

Sample Processing:

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

Negative Controls

-

No UDPGA: To control for any non-enzymatic degradation or contamination.

-

No Enzyme: To ensure that the formation of the metabolite is enzyme-dependent.

-

No Substrate: To check for any interfering peaks from the reaction components.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of Diphenhydramine N-glucuronide.

-

Chromatography: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is ideal. The detection is performed using Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Diphenhydramine: m/z 256 -> 167

-

Diphenhydramine N-glucuronide: m/z 432 -> 256

-

-

Data Analysis and Interpretation

The primary output of the experiment will be the concentration of Diphenhydramine N-glucuronide formed over time. This can be used to determine the initial rate of formation. By varying the substrate concentration, enzyme kinetics can be determined.

| UGT Isoform | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) |

| UGT2B10 | ~5-15 | High | High |

| UGT1A4 | ~50-100 | Moderate | Moderate |

| UGT1A3 | >100 | Low | Low |

| Note: These are representative values based on literature trends and should be determined experimentally.[10] |

A higher intrinsic clearance value for UGT2B10 indicates its greater efficiency in metabolizing diphenhydramine at therapeutic concentrations.[10]

Troubleshooting

| Issue | Potential Cause | Solution |

| Low or no metabolite formation | Inactive enzyme | Use a new lot of enzyme; verify activity with a positive control substrate. |

| Degraded UDPGA | Prepare fresh UDPGA solution for each experiment. | |

| Insufficient alamethicin | Optimize alamethicin concentration (typically 25-50 µg/mg protein). | |

| High variability between replicates | Pipetting errors | Use calibrated pipettes; prepare a master mix for common reagents. |

| Incomplete reaction termination | Ensure rapid and thorough mixing with cold acetonitrile. | |

| Matrix effects in LC-MS/MS | Ion suppression or enhancement | Dilute the sample; use a stable isotope-labeled internal standard. |

Conclusion

This guide provides a robust framework for the in vitro generation and analysis of Diphenhydramine N-glucuronide. By employing recombinant UGT isoforms, particularly UGT2B10, and well-characterized human liver microsomes, researchers can gain valuable insights into the metabolic fate of diphenhydramine. Adherence to the detailed protocols and analytical methods described herein will ensure the generation of high-quality, reproducible data essential for drug development and mechanistic toxicology studies.

References

- National Center for Biotechnology Information. (n.d.). A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads. National Institutes of Health.

- Creative Biolabs. (n.d.). UGT Investigation.

- Thermo Fisher Scientific. (n.d.). Protocol - UDP-glycosyltransferase BACULOSOMES Transferase Activity Assay.

- National Center for Biotechnology Information. (n.d.). Targeted Precise Quantification of 12 Human Recombinant Uridine-Diphosphate Glucuronosyl Transferase 1A and 2B Isoforms Using Nano-Ultra-High-Performance Liquid Chromatography/Tandem Mass Spectrometry with Selected Reaction Monitoring. National Institutes of Health.

- Springer Nature. (n.d.). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update.

- Kaivosaari, S., Tozaki, H., Finel, M., & Kostiainen, R. (2013). Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. Drug Metabolism and Disposition, 41(7), 1335-1343.

- Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays.

- Fisher, M. B., Campanale, K., Ackermann, B. L., Vandenbranden, M., & Wrighton, S. A. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566.

- Paar, D., Stoß, B., & Pfaff, G. (1993). Variability of diphenhydramine N-glucuronidation in healthy subjects. Arzneimittel-Forschung, 43(8), 865-867.

- Miners, J. O., Mackenzie, P. I., & Knights, K. M. (2008). The in vitro characterization of inhibitory drug–drug interactions involving UDP-glucuronosyltransferase. In Drug-Drug Interactions (pp. 219-242). Humana Press.

- Dr. Oracle. (2025, October 9). What is the metabolism of Benadryl (diphenhydramine)?.

- DeepDyve. (2010, July 31). Variability of diphenhydramine N-glucuronidation in healthy subjects.

- Dr. Oracle. (2025, May 14). What is the metabolism of Diphenhydramine (Benadryl)?.

- National Center for Biotechnology Information. (n.d.). Diphenhydramine. PubChem.

- McGinnity, D. F., Soars, M. G., Urban, S., & Riley, R. J. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. Journal of Pharmacology and Experimental Therapeutics, 301(1), 382-392.

- Tom, A., et al. (2024). Comprehensive Review of Analytical Approaches for the Detection of Diphenhydramine: A Systematic Analysis. Journal of Forensic Science and Medicine, 10(4), 331-337.

- Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132.

- Vimal Raj, R., & Sumithra, M. (2023). A comprehensive review of the analytical method for diphenhydramine hydrochloride by chromatographic technique. Journal of Chemical and Pharmaceutical Research, 15(12), 1-8.

- University of Waterloo School of Pharmacy. (n.d.). Diphenhydramine (Benadryl).

- Al-Sabri, A. M., Naser, H. S., & Al-Dhanki, S. H. (2020). Development of The Stable, Reliable, Fast and Simple RP-HPLC Analytical Method for Quantifying Diphenhydramine-Hcl. International Journal of Pharmaceutical Quality Assurance, 11(4), 633-639.

- Thormann, W., et al. (2004). Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry. Electrophoresis, 25(10-11), 1607-14.

- Kiang, T. K., Ensom, M. H., & Chang, T. K. (2003). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & Therapeutics, 100(2), 125-141.

Sources

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. people.ucsc.edu [people.ucsc.edu]

- 4. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deepdyve.com [deepdyve.com]

- 6. A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Enzymatic Synthesis of Diphenhydramine N-glucuronide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glucuronidation represents a critical pathway in Phase II metabolism, enhancing the clearance of numerous xenobiotics by increasing their hydrophilicity.[1][2] For tertiary amine-containing drugs such as the first-generation antihistamine Diphenhydramine, this process can occur via N-glucuronidation, forming a quaternary ammonium glucuronide.[3] The synthesis of this metabolite is paramount for its use as an analytical standard in pharmacokinetic, drug-drug interaction, and toxicology studies. Chemical synthesis of glucuronides can be notoriously complex; therefore, biocatalytic methods using UDP-glucuronosyltransferase (UGT) enzymes offer a highly specific and efficient alternative.[4][5][6] This guide provides an in-depth technical overview of the principles and a field-proven protocol for the enzymatic synthesis, purification, and characterization of Diphenhydramine N-glucuronide, with a focus on the key enzyme, UGT2B10.

Scientific Foundation: The Enzymology of Diphenhydramine N-Glucuronidation

The biotransformation of Diphenhydramine into its N-glucuronide metabolite is a specific enzymatic process governed by the UDP-glucuronosyltransferase (UGT) superfamily.[1][7] These microsomal enzymes catalyze the transfer of glucuronic acid from the high-energy donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a lipophilic substrate.[2]

The Key Biocatalyst: UGT2B10

While several UGT isoforms are capable of metabolizing amine-containing compounds, extensive research has identified UGT2B10 as the primary enzyme responsible for the N-glucuronidation of Diphenhydramine.[8] Studies using recombinant human UGTs have demonstrated that UGT2B10 exhibits a significantly higher affinity and clearance for Diphenhydramine compared to other isoforms like UGT1A3 and UGT1A4.[8] This specificity is crucial for designing an efficient synthesis, as the use of recombinant UGT2B10 minimizes the formation of unwanted side products and simplifies downstream purification. UGT2B10 shows a marked preference for tertiary amines, making it an ideal catalyst for this specific transformation.[8]

The Reaction Mechanism

The synthesis involves the nucleophilic attack of the tertiary amine nitrogen of Diphenhydramine on the anomeric C1 carbon of the glucuronic acid moiety of UDPGA. This reaction is catalyzed by UGT2B10 and results in the formation of a stable, water-soluble quaternary ammonium-linked glucuronide and the release of UDP.

Caption: Reaction mechanism of UGT2B10-catalyzed N-glucuronidation.

Integrated Experimental Workflow for Synthesis & Purification

This section details a robust, self-validating protocol for the synthesis, purification, and characterization of Diphenhydramine N-glucuronide. The workflow is designed to ensure high yield and purity, providing a reliable reference standard.

Caption: Step-by-step workflow for synthesis and analysis.

Step-by-Step Synthesis Protocol

Rationale: This protocol utilizes a recombinant human UGT2B10 enzyme source for maximum specificity. Alamethicin is included to permeabilize the microsomal membrane in which the recombinant enzyme is embedded, ensuring substrate access to the active site. Magnesium chloride is a known activator for UGT enzymes.

Materials:

-

Recombinant human UGT2B10 (e.g., from insect or HEK293 cells)

-

Diphenhydramine HCl

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

Alamethicin

-

Acetonitrile (ACN), HPLC grade

-

Water, ultrapure

Procedure:

-

Prepare the Reaction Buffer: Create a master mix containing 50 mM Tris-HCl (pH 7.4) and 10 mM MgCl₂.

-

Pre-incubation: In a microcentrifuge tube, combine the reaction buffer, recombinant UGT2B10 (to a final concentration of 0.1-0.5 mg/mL), and Alamethicin (final concentration of 25-50 µg/mg protein). Gently mix and pre-incubate on ice for 15 minutes. This step activates the enzyme by disrupting the membrane.

-

Add Substrate: Add Diphenhydramine HCl to the mixture. The final concentration should be chosen based on the enzyme's Km value, but a starting point of 100-500 µM is effective for preparative synthesis.

-

Initiate Reaction: Pre-warm the mixture at 37°C for 3 minutes. Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 2-5 mM. The excess of UDPGA ensures the reaction proceeds to completion.

-

Incubation: Incubate the reaction at 37°C for 2-4 hours with gentle agitation. Reaction progress can be monitored by taking small aliquots over time and analyzing them via LC-MS.

-

Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. Vortex thoroughly and incubate at -20°C for 30 minutes to ensure complete protein precipitation.

-

Clarification: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the synthesized Diphenhydramine N-glucuronide.

| Component | Recommended Final Concentration | Rationale |

| Recombinant UGT2B10 | 0.1 - 0.5 mg/mL | Biocatalyst for the reaction. |

| Diphenhydramine HCl | 100 - 500 µM | The substrate to be glucuronidated. |

| UDPGA | 2 - 5 mM | Co-substrate; provided in excess to drive the reaction. |

| Tris-HCl, pH 7.4 | 50 mM | Maintains optimal physiological pH for enzyme activity. |

| MgCl₂ | 10 mM | Essential cofactor for UGT enzyme activation. |

| Alamethicin | 25 - 50 µg/mg protein | Permeabilizing agent to expose the enzyme's active site. |

| Incubation Temp. | 37°C | Optimal temperature for human enzyme activity. |

| Incubation Time | 2 - 4 hours | Sufficient time for significant product formation. |

| Table 1: Optimized Reaction Conditions for Enzymatic Synthesis. |

Purification by Reverse-Phase HPLC

Rationale: Reverse-phase HPLC is the gold standard for purifying polar metabolites like glucuronides from complex reaction mixtures.[4][9] A C18 column provides excellent retention and separation, while a formic acid modifier in the mobile phase ensures good peak shape by suppressing the ionization of residual silanols.

Procedure:

-

Sample Preparation: Evaporate the acetonitrile from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the remaining aqueous solution in a small volume of the initial HPLC mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid).

-

Chromatography: Purify the reconstituted sample using a preparative or semi-preparative RP-HPLC system.

-

Fraction Collection: Collect fractions corresponding to the Diphenhydramine N-glucuronide peak, which can be identified by its UV absorbance and confirmed by LC-MS analysis of a small aliquot.

-

Final Product: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.[4]

| Parameter | Condition |

| Column | C18, 5 µm particle size (e.g., 10 x 250 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 4 mL/min (scalable based on column diameter) |

| Detection | UV at 220 nm and 254 nm[10][11] |

| Gradient | Time 0 min: 5% B |

| Time 5 min: 5% B | |

| Time 25 min: 60% B | |

| Time 28 min: 95% B | |

| Time 30 min: 5% B | |

| Table 2: Example HPLC Protocol for Purification. |

Characterization and Quality Control

Rationale: Rigorous characterization is essential to validate the identity and purity of the synthesized metabolite, ensuring its suitability as a reference standard.

-

Identity Confirmation (LC-MS/MS): Analyze the purified product to confirm its molecular weight. The expected mass will correspond to the parent Diphenhydramine plus the mass of a glucuronic acid moiety (176.12 g/mol ). Tandem mass spectrometry (MS/MS) can provide structural fragmentation data for further confirmation.[4]

-

Purity Assessment (HPLC-UV): Analyze the final product using an analytical scale HPLC-UV method. Purity is determined by the peak area percentage of the main product peak relative to all other peaks. The industry standard for a reference compound is typically >95% purity .[4]

-

Structural Elucidation (NMR): For definitive structural proof, particularly for establishing the site of glucuronidation, ¹H and ¹³C NMR spectroscopy are required. This confirms the covalent linkage between the glucuronic acid and the tertiary amine of Diphenhydramine.[7]

Conclusion

The biocatalytic synthesis of Diphenhydramine N-glucuronide using recombinant UGT2B10 offers a superior alternative to traditional chemical methods. It provides a direct, highly specific, and efficient route to producing this critical metabolite. The detailed workflow presented in this guide—from optimized enzymatic reaction conditions to robust HPLC-based purification and rigorous analytical characterization—provides researchers with a reliable framework to generate high-purity analytical standards. These standards are indispensable for advancing our understanding of drug metabolism, ensuring the safety and efficacy of pharmaceuticals in development.

References

-

Kaivosaari, S., Finel, M., & Koskinen, M. (2013). Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. Drug Metabolism and Disposition, 41(7), 1339-1347. [Link]

-

Peter, J. D., et al. (2013). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. ACS Chemical Neuroscience, 4(4), 588–595. [Link]

-

Schmid, A., et al. (2023). Synthesis of Metabolites and Metabolite-Like Compounds Using Biocatalytic Systems. International Journal of Molecular Sciences, 24(16), 12903. [Link]

-

Stachulski, A. V., & Perry, M. J. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 844-889. [Link]

-

Stachulski, A. V., & Perry, M. J. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 844-889. [Link]

-

Hypha Discovery. (n.d.). Glucuronide synthesis. Retrieved from [Link]

-

Neises, B., & Steglich, W. (2012). The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates. ARKIVOC, 2012(3), 257-278. [Link]

-

Breyer-Pfaff, U., & Meykadeh, H. (1993). Variability of diphenhydramine N-glucuronidation in healthy subjects. European Journal of Clinical Pharmacology, 45(5), 453-457. [Link]

-

Schmid, A., et al. (2023). Synthesis of Metabolites and Metabolite-Like Compounds Using Biocatalytic Systems. Molecules, 28(16), 6123. [Link]

-

Schmid, A., et al. (2023). Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems. Preprints.org. [Link]

-

Ferlinah, S., et al. (2018). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 23(7), 1633. [Link]

-

Kiang, T. K., Ensom, M. H., & Chang, T. K. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & Therapeutics, 106(1), 97-132. [Link]

-

Naser, H. S., & Al-Shami, M. A. (2020). Development of The Stable, Reliable, Fast and Simple RP-HPLC Analytical Method for Quantifying Diphenhydramine-Hcl. Systematic Reviews in Pharmacy, 11(12), 1601-1607. [Link]

-

King, C. D., Rios, G. R., Green, M. D., & Tephly, T. R. (2000). UDP-glucuronosyltransferases. Current Drug Metabolism, 1(2), 143-161. [Link]

-

De Leon, J. (2003). Glucuronidation enzymes, genes and psychiatry. International Journal of Neuropsychopharmacology, 6(1), 57-72. [Link]

-

Wikipedia. (n.d.). Glucuronosyltransferase. Retrieved from [Link]

-

Human Metabolome Database. (2013). Diphenhydramine N-glucuronide (HMDB0060897). Retrieved from [Link]

Sources

- 1. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 3. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

The Discovery and Characterization of Diphenhydramine N-Glucuronide: A Technical Guide

This guide provides an in-depth technical overview of the discovery, characterization, and initial findings related to diphenhydramine N-glucuronide, a significant metabolite of the first-generation antihistamine, diphenhydramine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, outlines experimental methodologies, and offers insights into the scientific rationale behind the analytical and synthetic approaches used to study this compound.

Introduction: The Metabolic Fate of Diphenhydramine

Diphenhydramine, a widely used antihistamine, undergoes extensive metabolism in the body.[1] While Phase I metabolic pathways, such as N-demethylation mediated by cytochrome P450 enzymes (primarily CYP2D6), have been well-documented, Phase II conjugation reactions also play a crucial role in its elimination.[1][2] One such significant Phase II metabolic route is the direct glucuronidation of the tertiary amine group, leading to the formation of a quaternary ammonium glucuronide, specifically diphenhydramine N-glucuronide.[3] This conjugation reaction enhances the water solubility of the parent compound, facilitating its renal excretion.

The Discovery of Diphenhydramine N-Glucuronide

While diphenhydramine has been in clinical use for decades, the specific elucidation of its N-glucuronide metabolite in humans was a later finding in its metabolic profile. A notable study in 1997 by Fischer and Breyer-Pfaff investigated the variability of diphenhydramine N-glucuronidation in healthy subjects, confirming its presence and quantifying its excretion in urine.[3] This research demonstrated that the formation of this quaternary ammonium glucuronide is a variable but significant pathway in humans, with urinary excretion of diphenhydramine N-glucuronide ranging from 2.7% to 14.8% of the administered dose within 8 hours.[3]

The Enzymatic Machinery: Role of UGT2B10

The conjugation of glucuronic acid to diphenhydramine is not a random event but is catalyzed by a specific UDP-glucuronosyltransferase (UGT) enzyme. Research has identified UGT2B10 as the primary enzyme responsible for the N-glucuronidation of diphenhydramine. This finding is significant as it places diphenhydramine within a specific subset of drugs that are substrates for this particular UGT isozyme. Understanding the role of UGT2B10 is critical for predicting potential drug-drug interactions and inter-individual variability in diphenhydramine metabolism.

Synthesis and Characterization of Diphenhydramine N-Glucuronide

The availability of a pure analytical standard is paramount for the accurate identification and quantification of metabolites in biological matrices. The synthesis of quaternary ammonium-linked glucuronides, such as diphenhydramine N-glucuronide, presents unique chemical challenges.

General Synthetic Strategy

A common approach for the synthesis of such metabolites involves the quaternization of the tertiary amine of the parent drug with a protected and activated glucuronic acid derivative. This is typically followed by deprotection to yield the final N-glucuronide.

Experimental Protocol: Representative Synthesis of a Quaternary Ammonium Glucuronide

This protocol is a representative method based on established principles for the synthesis of quaternary ammonium glucuronides and may require optimization for diphenhydramine.

Step 1: Preparation of the Glucuronic Acid Donor

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate is a commonly used activated glucuronic acid donor. This can be synthesized from commercially available glucuronic acid through a series of protection and activation steps.

Step 2: Quaternization Reaction

-

Dissolve diphenhydramine in a suitable organic solvent (e.g., acetonitrile).

-

Add an excess of the activated glucuronic acid donor from Step 1.

-

The reaction is typically carried out in the presence of a mild base (e.g., silver carbonate) to neutralize the generated hydrobromic acid.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Deprotection

-

Once the quaternization is complete, the protecting acetyl groups are removed. This is often achieved by basic hydrolysis using a reagent such as sodium methoxide in methanol.

-

The reaction is monitored until completion.

Step 4: Purification

-

The final product, diphenhydramine N-glucuronide, is purified from the reaction mixture. Due to its polar and ionic nature, techniques like reversed-phase high-performance liquid chromatography (HPLC) with a suitable counter-ion in the mobile phase are often employed.

-

The purified fractions are collected, and the solvent is removed under reduced pressure.

Step 5: Characterization

-

The structure and purity of the synthesized diphenhydramine N-glucuronide are confirmed using a combination of analytical techniques, including:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the site of glucuronidation.

-

Diagram: Synthetic Workflow for Diphenhydramine N-Glucuronide

Sources

"pharmacokinetics of Diphenhydramine N-glucuronide in preclinical models"

An In-depth Technical Guide to the Pharmacokinetics of Diphenhydramine N-glucuronide in Preclinical Models

Introduction: Beyond First-Pass Metabolism

Diphenhydramine (DPH), a first-generation H1-receptor antagonist, is widely recognized for its antiallergic, sedative, and antiemetic properties.[1][] Its disposition in the body is governed by extensive hepatic metabolism, primarily through well-documented Phase I pathways like N-demethylation and oxidative deamination, catalyzed by cytochrome P450 enzymes, particularly CYP2D6.[3][4][5] However, a significant, and often mechanistically distinct, metabolic route is the direct Phase II conjugation of the parent molecule at its tertiary amino group. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), forms a quaternary ammonium-linked glucuronide, known as Diphenhydramine N-glucuronide.[6][7]

This guide, intended for researchers and drug development professionals, provides a detailed examination of the pharmacokinetics of this specific metabolite in preclinical models. Understanding the formation, distribution, and excretion of Diphenhydramine N-glucuronide is crucial. As a highly polar conjugate, its pharmacokinetic profile diverges significantly from the lipophilic parent drug, influencing clearance rates, potential for drug-drug interactions, and the overall disposition of diphenhydramine. This document will elucidate the enzymatic basis of its formation, outline robust experimental designs for its characterization in preclinical settings, and detail the bioanalytical methodologies required for its accurate quantification.

Part 1: The Enzymatic Machinery of N-Glucuronide Formation

The formation of Diphenhydramine N-glucuronide is a detoxification pathway that enhances the water solubility of the drug, thereby facilitating its renal excretion.[8] This biotransformation involves the covalent attachment of glucuronic acid, from the activated co-substrate uridine diphosphate glucuronic acid (UDPGA), directly to the tertiary amine of the diphenhydramine molecule.

Key UDP-Glucuronosyltransferase (UGT) Isoforms:

The catalysis of this reaction is primarily handled by specific UGT enzymes. Research using recombinant human UGTs has identified several key players:

-

UGT2B10: This isoform exhibits the highest affinity and clearance for the N-glucuronidation of diphenhydramine.[9] Its efficiency suggests it plays a major role in the formation of this metabolite at therapeutic drug concentrations.[9]

-

UGT1A3 & UGT1A4: These enzymes also contribute to the reaction, although kinetic analyses suggest they have lower affinity compared to UGT2B10.[9]

The formation kinetics in human liver microsomes have been shown to be biphasic, indicating the involvement of both high-affinity (low Kₘ) and low-affinity (high Kₘ) enzymes.[10] The high-affinity component, likely dominated by UGT2B10, is most relevant at clinically observed plasma concentrations.[10]

Part 2: Preclinical Study Design & Methodologies

Investigating the pharmacokinetics of Diphenhydramine N-glucuronide requires a meticulously planned experimental approach, from the selection of appropriate animal models to the validation of sensitive bioanalytical techniques.

Rationale for Preclinical Model Selection

The choice of animal model is a critical determinant of the translatability of pharmacokinetic data. While human studies confirm the excretion of this metabolite, preclinical investigations provide the controlled environment necessary to dissect its complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Rodents (Rats, Guinea Pigs): Rats are frequently used for initial ADME and tissue distribution studies due to their well-characterized physiology and cost-effectiveness.[11][12] Guinea pigs have also been used in early metabolic studies of diphenhydramine.[12]

-

Non-Rodents (Dogs, Monkeys): Larger animals like dogs and non-human primates (e.g., rhesus monkeys) are often used in later-stage preclinical development.[13] Their metabolic profiles can more closely resemble those of humans, providing valuable data for interspecies scaling.

-

In Vitro Systems (Liver Microsomes): Human and animal liver microsomes are indispensable tools for studying the kinetics of N-glucuronidation in vitro.[10] They allow for the determination of key enzymatic parameters (Kₘ, Vₘₐₓ) and are used in reaction phenotyping to identify the specific UGT isoforms involved.[9]

Experimental Protocol: In Vivo Pharmacokinetic Study

The following outlines a comprehensive workflow for a preclinical in vivo study. The causality behind each step is explained to underscore the principles of a self-validating protocol.

Step 1: Animal Preparation & Dosing

-

Selection: Choose a species (e.g., Sprague-Dawley rats), specifying sex, age, and weight range to ensure cohort homogeneity.

-

Acclimatization: House animals in controlled conditions (temperature, light-dark cycle) for at least one week prior to the study to reduce stress-related physiological variability.

-

Dosing:

-

Route: Administer diphenhydramine via intravenous (IV) and oral (PO) routes in separate animal groups. The IV route is essential to determine fundamental parameters like clearance and volume of distribution, bypassing absorption and first-pass metabolism. The PO route is necessary to assess oral bioavailability and the extent of first-pass N-glucuronide formation.[14][15]

-

Formulation: The drug should be dissolved in a suitable, non-toxic vehicle (e.g., saline or polyethylene glycol).

-

Step 2: Biological Sample Collection

-

Matrices: Collect blood (for plasma), urine, and feces. Urine is the primary matrix for quantifying the excreted N-glucuronide.[6][16]

-

Time Points: Implement a serial or sparse sampling schedule. For blood, collect samples at pre-dose and multiple post-dose time points (e.g., 5, 15, 30 min; 1, 2, 4, 8, 12, 24 hours) to accurately define the concentration-time curve. For urine, collect in metabolic cages over intervals (e.g., 0-8h, 8-24h, 24-48h) to measure the cumulative amount excreted.

-

Processing: Process blood immediately to obtain plasma (using an anticoagulant like EDTA) by centrifugation. Immediately freeze all samples at -80°C to prevent degradation of the analyte.

Bioanalytical Quantification: The Gold Standard

Accurate quantification of Diphenhydramine N-glucuronide is challenging due to its polarity and potential instability. The authoritative and most reliable method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Sample Analysis by LC-MS/MS

-

Sample Preparation (Trustworthiness Pillar):

-

Rationale: The goal is to isolate the analyte from complex biological matrices (e.g., plasma proteins, salts in urine) that can interfere with analysis. Solid-phase extraction (SPE) is a highly effective and validated technique for this purpose.[16]

-

Procedure:

-

Thaw samples on ice.

-

Pre-treat the sample (e.g., by adding an internal standard and diluting with a buffer).

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange sorbent).

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with an appropriate organic solvent mixture.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

-

-

-

Chromatographic Separation:

-

System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column is commonly used.[17][18]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve separation from the parent drug and other metabolites.[18]

-

-

Mass Spectrometric Detection:

-

System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is the method of choice. This involves selecting the precursor ion (the molecular weight of the N-glucuronide) and a specific product ion generated by its fragmentation. This highly specific transition ensures that only the target analyte is quantified, providing the highest level of confidence and eliminating false positives.[19]

-

-

Method Validation:

-

The entire bioanalytical method must be validated according to regulatory guidelines to ensure its reliability. This includes assessing linearity, accuracy, precision, selectivity, recovery, and stability.

-

Part 3: Pharmacokinetic Profile and Data Interpretation

The data generated from preclinical studies reveal a distinct pharmacokinetic profile for Diphenhydramine N-glucuronide.

-

Formation/Absorption: The N-glucuronide is not administered directly but is formed metabolically. Following oral administration of diphenhydramine, the metabolite can be detected in plasma, with its appearance mirroring the disappearance of the parent drug.[14] Its formation is subject to the same first-pass metabolism that affects the parent drug.[3][11]

-

Distribution: As a highly polar, ionized quaternary ammonium compound, Diphenhydramine N-glucuronide is expected to have a low volume of distribution. Unlike the parent drug, which distributes widely into tissues including the brain, the N-glucuronide conjugate is largely confined to the systemic circulation and is not expected to readily cross biological membranes like the blood-brain barrier.[11]

-

Metabolism: Diphenhydramine N-glucuronide is considered a terminal metabolite. It is not typically subject to further significant biotransformation and is primed for elimination from the body.

-

Excretion: The primary route of excretion is via the kidneys into the urine.[1][6] Studies in humans have shown that the amount of the administered diphenhydramine dose excreted as the N-glucuronide can vary, ranging from 2.7% to 14.8% within 8 hours.[6][7] This variability highlights the importance of characterizing this pathway in preclinical models to understand its contribution to overall drug clearance.

Table 1: Summary of Pharmacokinetic Characteristics

| Parameter | Characteristic of Diphenhydramine N-glucuronide | Rationale / Causality |

| Formation | Hepatic, via UGT enzymes (primarily UGT2B10).[9] | Phase II conjugation is a primary hepatic detoxification mechanism. |

| Bioavailability | Not applicable (is a metabolite). | Formed endogenously post-administration of parent drug. |

| Distribution | Low; largely restricted to systemic circulation. | High polarity and charge of the quaternary ammonium group limit passive diffusion across cell membranes. |

| Protein Binding | Expected to be low. | Polar molecules generally exhibit lower plasma protein binding than lipophilic parent drugs. |

| Metabolism | Considered a terminal metabolite. | Glucuronidation is a final step that prepares the molecule for excretion. |

| Elimination Route | Primarily renal (urinary excretion).[1][6] | High water solubility facilitates efficient filtration and excretion by the kidneys. |

| Half-life | Dependent on the formation rate from the parent drug. | Its elimination is often "formation-rate limited." |

Conclusion

The N-glucuronidation of diphenhydramine represents a significant metabolic pathway that directly influences the drug's clearance and disposition. The resulting metabolite, Diphenhydramine N-glucuronide, possesses a pharmacokinetic profile dictated by its chemical nature as a polar, quaternary ammonium conjugate. Preclinical investigations are fundamental to characterizing its formation kinetics and excretion patterns. The successful execution of these studies hinges on a rational choice of animal models, a robust experimental design that accounts for different routes of administration, and the application of highly sensitive and specific bioanalytical methods, for which LC-MS/MS is the undisputed standard. By adhering to these principles of scientific integrity, researchers can generate reliable and translatable data, contributing to a comprehensive understanding of diphenhydramine's metabolic fate and ensuring a more complete picture for drug development and safety assessment.

References

-

Variability of diphenhydramine N-glucuronidation in healthy subjects. PubMed. [Link]

-

Biphasic kinetics of quaternary ammonium glucuronide formation from amitriptyline and diphenhydramine in human liver microsomes. PubMed. [Link]

-

Variability of diphenhydramine N-glucuronidation in healthy subjects. DeepDyve. [Link]

-

Diphenhydramine (Benadryl). University of Arizona. [Link]

-

Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. PubMed. [Link]

-